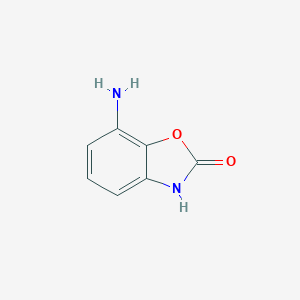

2,6-二氨基-5-羟基-3-(苯偶氮)吡啶

描述

Synthesis Analysis

The synthesis of compounds related to 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine often involves multicomponent reactions and specific conditions to achieve desired yields and structural configurations. For example, Ryzhkova et al. (2023) described the synthesis of a chromeno[2,3-b]pyridine derivative through a multicomponent reaction involving salicylaldehyde, malononitrile dimer, and 2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one, demonstrating the complexity and specificity required in synthesizing such compounds (Ryzhkova et al., 2023).

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-phenylazo-5-nitro-6-methyl-pyridine, has been elucidated using techniques like X-ray crystallography, which provides detailed information about molecular conformation and intermolecular interactions. Michalski et al. (2005) reported the crystal structure, highlighting the planar deflection of pyridine and phenyl rings and the stabilization of the crystal structure through non-classical hydrogen interactions (Michalski et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine derivatives are intricate, often involving multiple steps and specific reagents to introduce or modify functional groups. For instance, the synthesis and structural analysis of related compounds have been carried out to understand the reactivity and potential chemical transformations of these molecules. Studies like those conducted by Ganapathy et al. (2015) on pyrazolo[3,4-b]pyridine derivatives help elucidate the reaction mechanisms and chemical properties of these compounds (Ganapathy et al., 2015).

Physical Properties Analysis

The physical properties of compounds similar to 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine, such as solubility, thermal stability, and crystal packing, are crucial for their practical applications. Investigations into the synthesis and properties of novel polyimides derived from related compounds provide valuable data on their solubility, thermal behavior, and amorphous nature, as seen in the work of Zhang et al. (2005) (Zhang et al., 2005).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine and related compounds are influenced by their molecular structure and functional groups. Theoretical and experimental investigations, such as those by Bahgat et al. (2009), provide insights into the structure, dynamics, and chemical behavior of these compounds, helping to predict their reactions and stability under various conditions (Bahgat et al., 2009).

科学研究应用

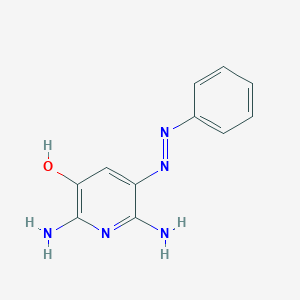

金属配合物的合成: 一种新化合物 2,6-二氨基-3-[(2-羧甲基)苯偶氮]-吡啶,已用于合成钴(II)和铜(I)配合物。这些配合物表现出独特的性质,如反铁磁相互作用和光致发光,使其在材料科学中受到关注 (Tan、Xie、Chen 和 Zhan,2010 年).

阿尔茨海默病的治疗: 一种衍生物 3,6-二氨基-4-苯基-1H-吡唑并[3,4-b]吡啶-5-腈,作为一种潜在的阿尔茨海默病治疗剂显示出希望,通过抑制相关蛋白激酶 (Chioua 等人,2009 年).

神经活性: 合成的吡喃并[3,4-c]吡啶的二氨基衍生物具有神经活性。它们在预防可乐定诱发的阵挛发作和惊厥方面有效,尽管它们可能具有镇静作用 (Paronikyan 等人,2016 年).

荧光调制: 苯偶氮吡啶可用于锌卟啉的光触发荧光调制。这允许荧光强度的可逆变化,与光化学有关 (Otsuki 和 Narutaki,2004 年).

药物分析: 已开发出一种使用苯偶氮吡啶盐酸盐的 TLC 密度法,用于估计片剂剂型中的二元混合物。这种组合提供镇痛和抗菌作用,特别是对于尿路感染 (El-Abasawy 等人,2018 年).

染料工业: 已合成并表征了含有吡唑和苯基吡唑的杂环偶氮染料。由于其独特的特性,这些染料显示出在染料工业中使用的潜力 (Demirçalı,2021 年).

药用: 一种新合成的色满并[2,3-b]吡啶衍生物展示了在各种工业、生物和医药应用中潜在使用的有希望的特性 (Ryzhkova 等人,2023 年).

缓蚀: 色满并吡啶衍生物已被确定为 15% HCl 中 N80 钢的环保缓蚀剂,显示出显着的缓蚀效率 (Ansari、Quraishi 和 Singh,2017 年).

制氢: 使用 2,6-二氨基-5-羟基-3-(苯偶氮)吡啶的衍生物合成的双核 CoII-CoII 配合物,可以催化乙酸和水中的析氢反应。这在可再生能源制氢中具有潜在应用 (Fu 等人,2015 年).

作用机制

Biochemical Pathways

It is known that this compound is a metabolite of phenazopyridine , which is used for the symptomatic relief of pain, burning, urgency, frequency, and general discomfort caused by lower urinary tract irritations . .

Pharmacokinetics

As a metabolite of phenazopyridine , it is likely that it shares some pharmacokinetic properties with its parent compound.

属性

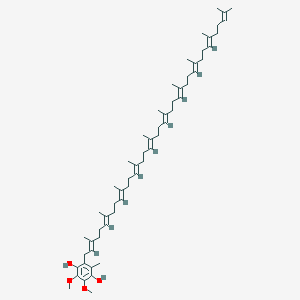

IUPAC Name |

2,6-diamino-5-phenyldiazenylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5O/c12-10-8(6-9(17)11(13)14-10)16-15-7-4-2-1-3-5-7/h1-6,17H,(H4,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBZFKYOQZLANE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC(=C(N=C2N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701006694 | |

| Record name | 2-Amino-6-imino-5-(2-phenylhydrazinyl)pyridin-3(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine | |

CAS RN |

86271-56-9 | |

| Record name | 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086271569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-6-imino-5-(2-phenylhydrazinyl)pyridin-3(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key metabolic differences in Phenazopyridine between rats and humans?

A1: Research indicates significant species variation in PAP metabolism between rats and humans []. While 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine (5-OHPAP) is the major urinary metabolite in humans, rats primarily excrete N-acetyl-4-aminophenol (NAPA) []. This difference is likely due to the higher concentration of gastrointestinal bacteria in rats, which contribute significantly to the azo bond cleavage of PAP [].

Q2: Could you elaborate on the role of the liver in the metabolism of Phenazopyridine?

A2: While gastrointestinal bacteria are implicated in the azo bond reduction of PAP, the liver represents another potential site for this metabolic process []. Studies using isolated rat hepatocytes provide insights into the hepatic metabolism of PAP [], highlighting the complexity of its metabolic pathways.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

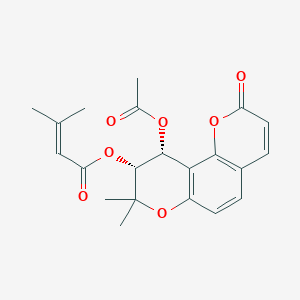

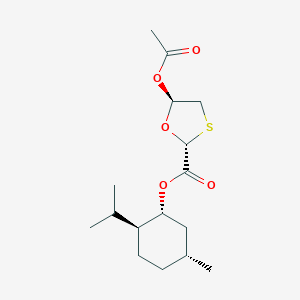

![1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-3-methoxy-1-butanone](/img/structure/B23890.png)

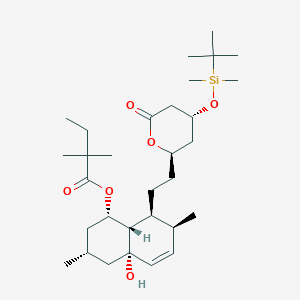

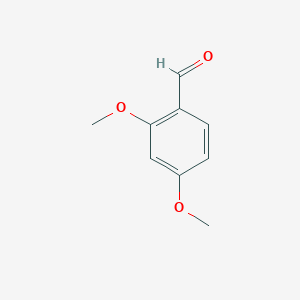

![(2S,3S,4S,5R,6S)-6-[4-(dipropylsulfamoyl)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B23897.png)

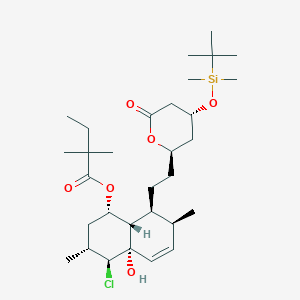

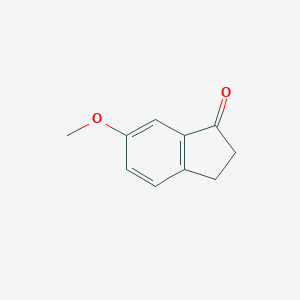

![4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one](/img/structure/B23927.png)